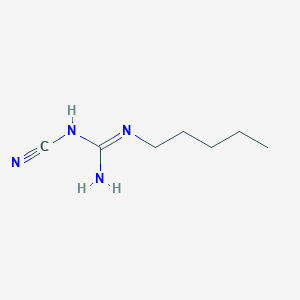

N-Pentyl-N'-cyanoguanidine

Description

N-Pentyl-N'-cyanoguanidine is a cyanoguanidine derivative characterized by a pentyl group attached to one nitrogen and a cyano group (-CN) on the adjacent guanidine moiety. This compound is synthesized via reactions involving amines and cyanating agents. For instance, describes its preparation by reacting this compound with diethylamine in methanol under hydrogen sulfide gas and heat, yielding a thiazole derivative . Cyanoguanidines are versatile in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyano-2-pentylguanidine |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-5-10-7(9)11-6-8/h2-5H2,1H3,(H3,9,10,11) |

InChI Key |

APWNWLCNQQFPBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN=C(N)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

N-tert-Pentyl-N'-3-Pyridyl-N"-Cyanoguanidine (Compound 20)

- Structure : Features a branched tert-pentyl group and a pyridyl substituent.

- Activity : Demonstrates 200-fold greater hypotensive potency in rats and dogs compared to thiourea analogues. It also shows 150-fold higher efficacy than guancydine (a de-pyridyl analogue) in hypertensive models .

- Key Feature : Branched alkyl chains enhance bioavailability and target affinity.

Cyanoguanidine-Azoles (Compounds 4–11)

- Structure: Combine cyanoguanidine with azole rings (e.g., imidazole, triazole).

- Compound 8 shows rapid ignition upon contact with oxidizers .

- Key Feature : High nitrogen content contributes to energetic material applications.

Squaric Acid and Urea Analogues

- Structure: Cyanoguanidine replaced with squaric acid (compound 26, 28, 29) or urea (compound 38, 39).

- Activity : Retain anti-proliferative activity against cancer cells (e.g., HCT-116) via NAMPT inhibition, with IC₅₀ values in the pM range .

- Key Feature: Hydrogen-bonding groups (e.g., squaric acid, urea) mimic cyanoguanidine’s interactions in enzyme binding pockets.

Analgesic Activity

N,N'-Disubstituted-N''-cyanoguanidines (e.g., compound 5a-l) exhibit significant analgesic effects and blood-brain barrier (BBB) penetration, predicted using VolSurf models. These derivatives are promising for treating neuropathic pain .

Hypotensive Activity

Branching in the alkyl chain (e.g., tert-pentyl) optimizes potency. Compound 20 (N-tert-pentyl-N'-3-pyridyl-N"-cyanoguanidine) outperforms hydralazine in reducing blood pressure .

Anti-Proliferative Activity

Cyanoguanidine derivatives with 6-carbon linkers (e.g., compounds 17, 20–25) show pM-level potency against HCT-116 cancer cells. Cross-resistance studies confirm NAMPT as the target .

Structure-Activity Relationships (SAR)

- Alkyl Chain Length and Branching :

- Substituent Effects :

- Hydrogen-Bonding Groups: Cyanoguanidine’s rigidity and hydrogen-bonding capacity are critical for P2X7 receptor binding in neuroinflammation tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.